molecular formula C21H17N3O4S B1439592 Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate CAS No. 951624-33-2

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate

Cat. No.: B1439592
CAS No.: 951624-33-2
M. Wt: 407.4 g/mol
InChI Key: TUQDVGYHQWLMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a phthalimide moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, phthalic anhydride, and ethyl bromoacetate.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamic acid or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phthalamic acid derivatives.

    Substitution Products: Various substituted thiazole and phthalimide derivatives.

Scientific Research Applications

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(phenylamino)thiazole-5-carboxylate: Lacks the phthalimide moiety, potentially altering its biological activity.

    4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylic acid: The carboxylic acid form instead of the ethyl ester.

    N-Phenyl-2-(thiazol-2-yl)acetamide: Similar structure but different functional groups.

Uniqueness

Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phthalimide and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 2-anilino-4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-28-20(27)17-16(23-21(29-17)22-13-8-4-3-5-9-13)12-24-18(25)14-10-6-7-11-15(14)19(24)26/h3-11H,2,12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQDVGYHQWLMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-((1,3-dioxoisoindolin-2-YL)methyl)-2-(phenylamino)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.